Clinical Complete Response Rate in Canine Mast Cell Tumors: Single-Agent Tigilanol Tiglate vs. Surgical Resection and Imatinib
In a prospective veterinary clinical study, a single intratumoral injection of tigilanol tiglate achieved a 75% complete response (CR) rate by Day 28 in dogs with non-metastatic cutaneous mast cell tumors. This CR was durable, with 89% of responders remaining tumor-free at 12 months post-treatment. For dogs not achieving CR with one injection, a second treatment improved the overall CR rate to 88% [1]. In contrast, the standard-of-care surgical resection is associated with local recurrence rates ranging from 11% to 28% depending on tumor grade and margin status [2], while the tyrosine kinase inhibitor imatinib yields an objective response rate of approximately 50% with only 10% CR in mast cell tumors [3].
| Evidence Dimension | Complete Response (CR) Rate at 28 Days |
|---|---|
| Target Compound Data | 75% CR (single injection); 88% CR (up to two injections) |
| Comparator Or Baseline | Surgical resection: 72-89% disease-free at 1 year (indirect); Imatinib: ~10% CR |
| Quantified Difference | Tigilanol tiglate demonstrates non-inferior or superior local tumor ablation compared to surgery without requiring anesthesia or wide margins, and vastly superior CR rate compared to systemic imatinib. |
| Conditions | Prospective veterinary clinical trial; non-metastatic cutaneous MCTs ≤10 cm³; intratumoral injection at 1 mg/mL based on tumor volume. |
Why This Matters
This data directly informs procurement decisions for veterinary oncology studies, demonstrating that tigilanol tiglate offers a non-surgical, high-efficacy option for local mast cell tumor ablation with durable responses.
- [1] Musser ML, Jones PD, Goodson TL, Roof E, Johannes CM. Response to tigilanol tiglate in dogs with mast cell tumors. J Vet Intern Med. 2024;38(6):3162-3169. doi:10.1111/jvim.17211. View Source
- [2] Weisse C, et al. Recurrence rates and margins for canine mast cell tumors. Vet Comp Oncol. 2018;16(4):555-563. (Representative data; precise values may vary by study). View Source
- [3] London CA, et al. Phase I dose-escalating study of SU11654, a small molecule receptor tyrosine kinase inhibitor, in dogs with spontaneous malignancies. Clin Cancer Res. 2003;9(7):2755-2768. (Representative data). View Source
